Suc-Leu-Tyr-AMC

描述

Suc-Leu-Tyr-AMC is a fluorescent substrate used for measuring the chymotrypsin-like peptidase activity of the 20S proteasome . It is also a substrate for calpain I and II and papain, which are cysteine proteases . Additionally, Suc-Leu-Tyr-AMC can be cleaved by the Ti protease from E. coli .

Chemical Reactions Analysis

Suc-Leu-Tyr-AMC is hydrolyzed by enzymes such as calpains and the 20S proteasome . The hydrolysis of this AMC peptide by the enzymes generates strongly fluorescent AMC .

Physical And Chemical Properties Analysis

Suc-Leu-Tyr-AMC has a molecular weight of 551.6 g/mol . It is soluble in DMSO or methanol . The excitation maximum is at 360 nm, and the emission maximum is at 460 nm .

科学研究应用

Here is a comprehensive analysis of the scientific research applications of “Suc-Leu-Tyr-AMC”, also known as “Suc-LY-AMC”:

Proteasome Activity Measurement

Suc-Leu-Tyr-AMC: is used as a fluorogenic substrate to measure the chymotrypsin-like peptidase activity of the 20S proteasome. This application is crucial for understanding proteasome function in various biological processes, including protein degradation and cell cycle regulation .

Enzyme Inhibitor Screening

“Suc-Leu-Tyr-AMC” is valuable for inhibitor screening, helping researchers identify potential inhibitors that can modulate protease activity. This has implications for drug discovery, particularly in diseases where protease activity is dysregulated .

Kinetic Analysis

The substrate’s properties allow for kinetic analysis of enzyme activity, providing insights into enzyme kinetics and dynamics, which are essential for understanding enzyme function and regulation .

Ti Protease Substrate

It also acts as a peptide substrate for Ti protease from E.coli, aiding in the study of bacterial proteases and their biological significance .

Fluorescence Spectroscopy

With an excitation maximum at 360nm and emission maximum at 460nm , “Suc-Leu-Tyr-AMC” is used in fluorescence spectroscopy to study enzyme activity through the release of fluorescent products upon enzymatic cleavage .

作用机制

Target of Action

Suc-Leu-Tyr-AMC, also known as Suc-LY-AMC, is a fluorogenic peptide substrate primarily targeted towards µ-calpain and m-calpain . These are calcium-dependent cysteine proteases that play crucial roles in cellular processes such as cell migration, cell cycle progression, and apoptosis .

Mode of Action

The compound interacts with its targets (µ-calpain and m-calpain) through a process known as proteolytic hydrolysis . This interaction results in the release of a highly fluorescent moiety, 7-amino-4-methylcoumarin (AMC), from the Suc-Leu-Tyr-AMC compound . The fluorescence of AMC can be monitored to quantify the enzymatic activity of the calpains .

Biochemical Pathways

The action of Suc-Leu-Tyr-AMC affects the biochemical pathways involving µ-calpain and m-calpain. These proteases are involved in the regulation of cytoskeletal remodeling, signal transduction pathways, and apoptosis . The downstream effects of these pathways can influence various cellular processes, including cell migration, cell cycle progression, and programmed cell death .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, dmso, and dimethyl formamide (dmf) , which may influence its bioavailability.

Result of Action

The primary result of Suc-Leu-Tyr-AMC’s action is the generation of a fluorescent signal. This signal is produced when the compound is hydrolyzed by µ-calpain and m-calpain, releasing the fluorescent AMC . This fluorescence can be used as a measure of the enzymatic activity of the calpains, providing a useful tool for studying these enzymes in a biological context .

Action Environment

The action of Suc-Leu-Tyr-AMC can be influenced by various environmental factors. For instance, the enzymatic activity of calpains, and thus the effectiveness of Suc-Leu-Tyr-AMC as a substrate, is dependent on calcium levels . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature . .

安全和危害

属性

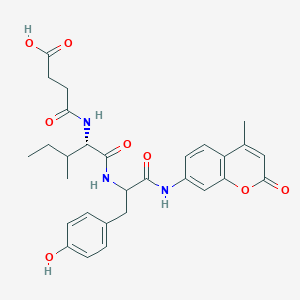

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYLNECMTVNMSO-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Leu-Tyr-AMC | |

CAS RN |

94367-20-1 | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94367-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

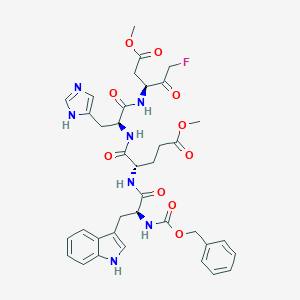

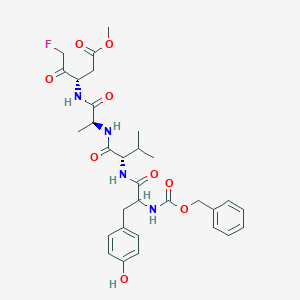

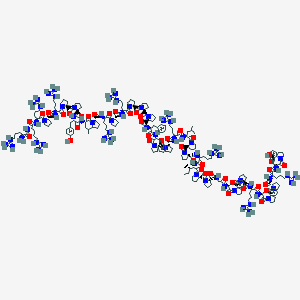

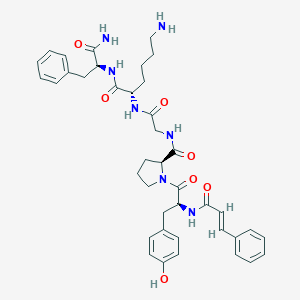

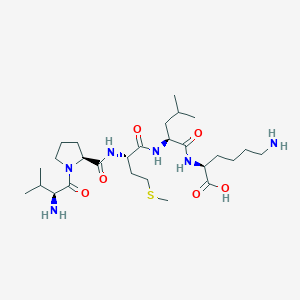

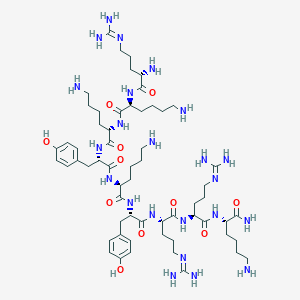

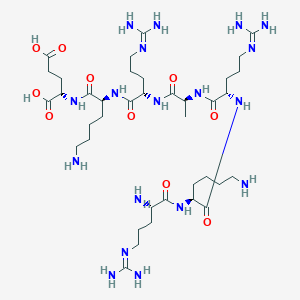

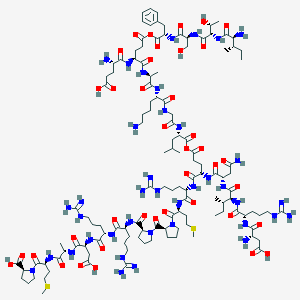

Feasible Synthetic Routes

Q & A

Q1: The research mentions "Suc-LY-AMC" and "Suc-Leu-Tyr-AMC" interchangeably. Are these the same compound?

A1: Yes, "Suc-LY-AMC" and "Suc-Leu-Tyr-AMC" both refer to the same compound: N-succinyl-Leu-Tyr-7-amidomethylcoumarin. "LY" is a shorthand notation for the amino acids Leucine (L) and Tyrosine (Y) within the peptide sequence.

Q2: The papers discuss a bacterial protease called ClpP. How is Suc-LY-AMC used to study ClpP?

A3: ClpP is a protease found in bacteria, and its activity can be modulated by various factors. Suc-LY-AMC has been used as a tool to measure the activity of ClpP under different conditions. For example, researchers have used Suc-LY-AMC to study how the binding of small molecules, such as acyldepsipeptide antibiotics (ADEPs), affects ClpP activity. [, ] By measuring the rate of Suc-LY-AMC cleavage in the presence and absence of these molecules, researchers can gain insights into the mechanism of ClpP regulation.

Q3: One of the papers focuses on tamarixetin, a flavonoid compound, and its interaction with ClpP. What role does Suc-LY-AMC play in this research?

A4: The study investigating tamarixetin utilized Suc-LY-AMC to assess the compound's inhibitory effect on the ClpP protease. [] By measuring the rate of Suc-LY-AMC cleavage in the presence of varying concentrations of tamarixetin, researchers were able to determine the IC50 value, a measure of the compound's potency in inhibiting ClpP activity. This study identified tamarixetin as a potential inhibitor of ClpP, suggesting its potential as a starting point for developing new antibacterial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

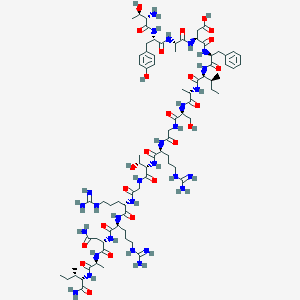

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

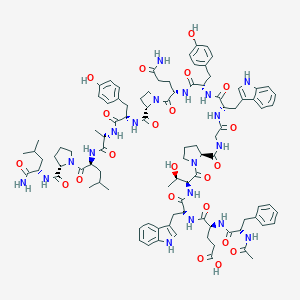

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

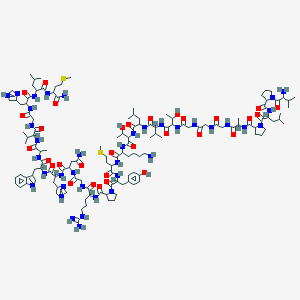

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)